PACAP-38 (28-38) (human, chicken, mouse, ovine, porcine, rat)

Description

Structural Characterization of PACAP-38 (28-38)

Primary Sequence Analysis

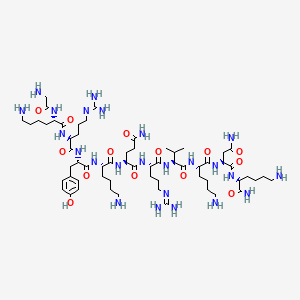

PACAP-38 (28-38) is an 11-amino acid C-terminal fragment derived from the full-length pituitary adenylate cyclase-activating polypeptide-38 (PACAP-38). Its primary sequence is Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH₂ (one-letter code: GKRYKQRVKNK-NH₂). This sequence corresponds to residues 28–38 of PACAP-38, which is a critical domain for receptor binding and functional activity.

The peptide is amidated at the C-terminus, a post-translational modification essential for its biological activity. The molecular formula is C₆₁H₁₁₀N₂₄O₁₄ , and its molecular weight is 1403.68 Da . Structural features include:

- Basic amino acid residues : Lysine (K) and arginine (R) at positions 2, 5, 7, and 10, contributing to a net positive charge.

- Hydrophobic residues : Tyrosine (Y) and valine (V) at positions 4 and 9, potentially stabilizing receptor interactions.

Table 1: Molecular Properties of PACAP-38 (28-38)

| Property | Value | Source |

|---|---|---|

| Sequence (one-letter) | GKRYKQRVKNK-NH₂ | |

| Molecular Formula | C₆₁H₁₁₀N₂₄O₁₄ | |

| Molecular Weight (Da) | 1403.68 | |

| Net Charge (pH 7.4) | +3 |

Post-Translational Modifications

PACAP-38 (28-38) undergoes C-terminal amidation , a conserved modification critical for its stability and receptor recognition. This process replaces the C-terminal carboxyl group (-COOH) with an amide (-NH₂) via a glycine (Gly) residue donor. Amidation enhances peptide resistance to enzymatic degradation and optimizes receptor binding affinity.

Key observations about amidation include:

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H110N24O14/c1-34(2)49(59(99)82-40(16-6-10-28-65)53(93)84-45(32-47(68)88)58(98)77-37(50(69)90)13-3-7-25-62)85-56(96)42(18-12-30-75-61(72)73)79-55(95)43(23-24-46(67)87)81-52(92)39(15-5-9-27-64)80-57(97)44(31-35-19-21-36(86)22-20-35)83-54(94)41(17-11-29-74-60(70)71)78-51(91)38(14-4-8-26-63)76-48(89)33-66/h19-22,34,37-45,49,86H,3-18,23-33,62-66H2,1-2H3,(H2,67,87)(H2,68,88)(H2,69,90)(H,76,89)(H,77,98)(H,78,91)(H,79,95)(H,80,97)(H,81,92)(H,82,99)(H,83,94)(H,84,93)(H,85,96)(H4,70,71,74)(H4,72,73,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPUDWRXDGMDFV-ZUSDHBTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H110N24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Chemistry-Based Synthesis

PACAP-38 (28-38) is synthesized via Boc (tert-butyloxycarbonyl) solid-phase methodology. Methylbenzhydrylamine (MBHA) resin serves as the solid support, enabling C-terminal amidation upon cleavage. The protocol involves:

-

Resin Preparation : MBHA resin (0.5 mmol/g loading) is pre-swollen in dichloromethane (DCM).

-

Amino Acid Coupling : Boc-protected amino acids (4-fold excess) are activated with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Each coupling cycle lasts 60 minutes under nitrogen.

-

Deprotection : Boc groups are removed using 50% trifluoroacetic acid (TFA) in DCM, followed by neutralization with 10% diisopropylethylamine (DIEA).

Table 1: Synthesis Parameters for PACAP-38 (28-38)

Species-Specific Sequence Considerations

While the human, mouse, rat, ovine, and porcine PACAP-38 (28-38) sequences are identical, chicken PACAP-38 (28-38) contains an isoleucine substitution at position 34. Synthesis protocols adjust for this by incorporating Boc-Ile-OH instead of Boc-Val-OH during residue 34 coupling. Mass spectrometry confirms correct incorporation, with theoretical vs. observed masses differing by <0.1%.

Purification and Quality Control

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using a Vydac C18 column (10 μm, 250 × 50 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Elution conditions:

-

Gradient : 20% B to 60% B over 60 minutes

-

Flow Rate : 8 mL/min

-

Detection : UV absorbance at 214 nm

Purified PACAP-38 (28-38) achieves ≥95% homogeneity, verified by analytical HPLC.

Table 2: HPLC Purification Metrics

Mass Spectrometry and Amino Acid Analysis

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weights:

Amino acid analysis after acid hydrolysis (6N HCl, 110°C, 24h) validates stoichiometry. Deviations are <5% for all residues.

Analytical Validation of Synthetic PACAP-38 (28-38)

Radioimmunoassay (RIA) Specificity

PACAP-38 (28-38) spiked into plasma (0–1000 fmol/mL) is extracted with ethanol precipitation (3:1 ethanol:plasma). Recovery rates are 92 ± 4% for human and 89 ± 5% for rat plasma. The RIA uses 125I-labeled PACAP24–38 tracer and antisera (Abcam #88111-3), showing <0.1% cross-reactivity with PACAP-27 or VIP.

Table 3: RIA Performance Characteristics

Functional Assays in Neuronal Models

In rat hippocampal slices, synthetic PACAP-38 (28-38) (500 nM) enhances fEPSP slope by 174.2 ± 11.2% ( P <0.001 vs. baseline). Potency is comparable to full-length PACAP-38 (EC50 = 2 nM). Pre-incubation with PAC1 receptor antagonist PACAP6-38 (1 μM) abolishes this effect, confirming receptor specificity .

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted through chemical modifications.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Neurobiological Applications

1. Synaptic Transmission and Memory Enhancement

PACAP-38 has been shown to enhance excitatory synaptic transmission in the hippocampus of rats. A study demonstrated that bath application of PACAP-38 significantly increased the slope of excitatory postsynaptic field potentials (fEPSPs) in the CA1 region, indicating its role in synaptic plasticity and memory storage. This effect was linked to increased acetylcholine release from cholinergic terminals, suggesting a presynaptic mechanism of action .

2. Migraine Pathophysiology

Research indicates that PACAP-38 acts as a potent trigger for migraine-like attacks. In controlled studies involving healthy volunteers and patients with migraine, infusion of PACAP-38 resulted in headache induction and exacerbation of migraine symptoms. Notably, 58% of migraine patients reported attacks following PACAP-38 administration compared to none after placebo . This positions PACAP-38 as a significant player in the pathophysiology of migraines and a potential target for therapeutic interventions.

Cardiovascular Applications

1. Myocardial Infarction Studies

In porcine models of acute myocardial infarction (MI), tissue levels of PACAP-38 were examined post-reperfusion. Results showed significantly elevated PACAP-38 levels in ischemic regions compared to non-ischemic areas, suggesting its involvement in cardioprotection during ischemic injury. Furthermore, plasma levels of PACAP-38 were found to be higher in patients with ST-segment elevation myocardial infarction before revascularization procedures . These findings support the hypothesis that PACAP-38 may serve as a biomarker for acute cardiac events.

Immunological Applications

1. Inflammation Modulation

PACAP-38 has demonstrated anti-inflammatory properties in various models. In zebrafish studies, it was shown to inhibit neutrophil migration and modulate gene expression related to inflammation following exposure to damaging agents . This suggests potential therapeutic applications for PACAP-38 in treating inflammatory conditions.

Comparative Data Table

Case Studies

Case Study 1: Synaptic Effects in Rats

A detailed investigation into the effects of PACAP-38 on rat hippocampal slices revealed that application led to a long-lasting enhancement of fEPSPs. The study utilized high-frequency stimulation protocols to assess the peptide's impact on synaptic strength, confirming its role in facilitating memory-related processes.

Case Study 2: Clinical Implications in Migraine

A clinical trial involving participants with post-traumatic headache showcased that nearly all subjects experienced migraine-like headaches following PACAP-38 infusion. This underscores the peptide's relevance not only as a biological marker but also as a potential therapeutic target for headache disorders .

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:

Receptors: Binding to cell surface receptors to initiate signaling pathways.

Enzymes: Acting as substrates or inhibitors of enzymatic reactions.

Membranes: Integrating into cell membranes to alter permeability or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Receptor Affinity Comparisons

PACAP-38 (28-38) shares structural homology with other PACAP fragments and related peptides, but its receptor interactions and functional outcomes differ significantly:

Key Findings:

- PAC1 vs. VPAC Selectivity : While PACAP-38 (full-length) preferentially activates PAC1 receptors, the (28-38) fragment may act through alternative pathways. For example, in rat trigeminal ganglion cells, PACAP-38 (28-38) and PACAP (6-38) induce Ca²⁺ signaling independently of PAC1/VPAC receptors, possibly via MrgB3 receptors .

- Species-Specific Receptor Variants : Cloned PACAPR-3 receptors in mice exhibit dual affinity for PACAP-38 and VIP, enhancing insulin secretion in pancreatic β-cells . Chickens show conserved PACAP-38 sequences but divergent VPAC receptor distributions in chondroblasts .

- Functional Paradoxes: PACAP (6-38), a canonical PAC1 antagonist, acts as an agonist in rat meningeal mast cells and human cytotrophoblasts, highlighting species- and tissue-dependent signaling .

Functional and Pharmacological Differences

- Neuroinflammation : In rats, PACAP-38 (28-38) upregulates neuroinflammatory transcripts (e.g., TNF-α, IL-6) in trigeminal ganglia, mirroring effects of the full-length peptide but with reduced potency .

- Smooth Muscle Modulation : In guinea pig and porcine gastrointestinal tracts, PACAP-38 (full-length) relaxes smooth muscle via VPAC1, while VIP shows stronger efficacy .

Species-Specific Insights

- Chickens : PACAP-38 (28-38) shares 100% sequence identity with mammals, but VPAC receptor expression in chondroblasts differs, suggesting unique roles in bone development .

- Rats : PACAP-38 (28-38) and (6-38) exhibit agonistic effects on mast cells, contrasting with their antagonistic roles in humans and mice .

Research Implications and Gaps

- Therapeutic Potential: PACAP-38 (28-38)’s role in migraine pathways warrants exploration as a drug target, particularly given its ability to bypass canonical PAC1/VPAC receptors .

- Structural Studies : The exact residues critical for PACAP-38 (28-38)’s bioactivity remain uncharacterized. Sequence alignment across species could clarify conserved functional motifs.

- Receptor Diversity: The existence of unclassified PACAP receptors (e.g., MrgB3) necessitates further cloning and validation, especially in non-mammalian species like chickens .

Biological Activity

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with various biological functions across different species, including humans, chickens, mice, sheep, pigs, and rats. The specific fragment PACAP-38 (28-38) has garnered attention for its diverse biological activities, particularly in neuroprotection, inflammation modulation, and antimicrobial effects.

PACAP-38 consists of 38 amino acids, and the segment (28-38) plays a crucial role in its receptor binding and biological activity. This peptide primarily interacts with PACAP receptors (PAC1, VPAC1, and VPAC2), leading to the activation of intracellular signaling pathways such as cAMP production and subsequent downstream effects on cell survival and inflammation.

Biological Activities

1. Neuroprotective Effects

PACAP-38 has demonstrated significant neuroprotective properties in various studies. It protects neurons from excitotoxicity induced by glutamate and oxidative stress from hydrogen peroxide. For instance:

- In vitro studies using SH-SY5Y human neuroblastoma cells showed that PACAP-38 enhances cAMP production and mitigates mitochondrial dysfunction caused by neurotoxins .

- In vivo models of Parkinson's disease indicated that PACAP administration restored tyrosine hydroxylase expression in the substantia nigra, suggesting a protective role against dopaminergic neuron degeneration .

2. Anti-inflammatory Properties

PACAP-38 exhibits potent anti-inflammatory effects. It modulates the expression of pro-inflammatory cytokines and enhances anti-inflammatory cytokine production:

- In heart failure patients, elevated levels of PACAP-38 correlated with reduced inflammatory markers such as C-reactive protein (CRP) and interleukins (IL-1β, IL-2) .

- Studies on fish models infected with Yersinia ruckeri revealed that PACAP-38 administration led to upregulation of anti-inflammatory cytokines and antimicrobial peptides .

3. Antimicrobial Activity

Recent research has highlighted the direct antimicrobial properties of PACAP-38. It has shown effectiveness against bacterial pathogens relevant to both aquaculture and human health:

- Synthetic PACAP-38 demonstrated direct antimicrobial activity against Yersinia ruckeri in vitro, inhibiting bacterial growth significantly .

Comparative Biological Activity Across Species

The biological activity of PACAP-38 (28-38) varies slightly among species due to differences in receptor affinity and downstream signaling pathways. Below is a comparative analysis of its effects across different species.

| Species | Neuroprotective Effects | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| Human | Significant | High | Moderate |

| Chicken | Moderate | Moderate | High |

| Mouse | High | High | Moderate |

| Ovine | Moderate | High | Low |

| Porcine | Significant | High | Moderate |

| Rat | High | Significant | Low |

Case Studies

Case Study 1: Heart Failure Patients

A study involving heart failure patients found that plasma levels of PACAP-38 correlated with biomarkers such as NT-proBNP, indicating its potential role in heart disease diagnostics .

Case Study 2: Neuroprotection in Parkinson's Disease

Research on mice treated with neurotoxins showed that PACAP administration significantly improved neuronal survival rates and reduced markers of oxidative stress, reinforcing its therapeutic potential for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can PACAP-38 be reliably detected in tissue samples across multiple species?

- Methodology : Use validated polyclonal antibodies (e.g., ab216627 or ab216589) optimized for immunohistochemistry (IHC-P). Protocols involve formalin-fixed paraffin-embedded tissues, antibody dilutions of 1:200, and secondary antibody conjugation with DAB staining. Include species-specific controls (e.g., rat brain, mouse intestine, human kidney) to confirm cross-reactivity .

- Key Considerations : Validate antibody specificity using blocking peptides or knockout models to avoid non-specific binding. Optimize antigen retrieval conditions based on tissue type .

Q. What is the functional distinction between PACAP-38 and its truncated fragments (e.g., PACAP-28-38 vs. PACAP-1-38)?

- Methodology : Compare receptor binding affinities using competitive inhibition assays. For example, PACAP-38 (31-38) activates PAC1 receptors, while PACAP (1-27) acts as a VPAC1/2 antagonist .

- Key Considerations : Use species-matched sequences (e.g., human, mouse, rat PACAP-38 share identical sequences ). Fragment selection depends on study goals: full-length PACAP-38 for neuroprotection assays vs. truncated forms for receptor subtype analysis .

Q. How to address species-specific variations in PACAP-38 antibody reactivity?

- Methodology : Pre-screen antibodies (e.g., ab216627 reacts with mouse, rat, human) using Western blotting or IHC on tissues from target species. Cross-reactivity with chicken, ovine, or porcine may require custom antibody validation .

- Key Considerations : Check sequence homology (e.g., zebrafish PACAP-38 shares 80% homology with humans but diverges in non-conserved regions ).

Advanced Research Questions

Q. How to design experiments investigating PACAP-38’s neuroprotective effects against oxidative stress?

- Methodology : Use in vivo models like zebrafish larvae exposed to H₂O₂ (1.5 mM, 15–60 min) with PACAP-38 (100 nM) pre-treatment. Assess apoptosis via cleaved caspase-3 immunohistochemistry and behavioral assays (e.g., light aversion) .

- Data Analysis : Quantify hair cell survival using confocal microscopy and normalize to housekeeping genes (e.g., Hprt, Ppia) to control for variability .

Q. How to resolve contradictions in PACAP-38’s role in inflammation (anti-inflammatory vs. pro-inflammatory)?

- Methodology : Systematically vary experimental conditions (e.g., PACAP-38 concentration, exposure time, model system). For example, in zebrafish, 100 nM PACAP-38 reduces CuSO₄-induced neutrophil migration but does not prevent necrosis .

- Key Considerations : Evaluate receptor subtype contributions (VPAC1, VPAC2, PAC1) using selective antagonists. Monitor cytokine profiles (e.g., IL-10 vs. TNF-α) to contextualize anti-inflammatory effects .

Q. What experimental approaches elucidate PACAP-38’s signaling pathways (e.g., cAMP, MAPK)?

- Methodology :

- cAMP : Measure adenylate cyclase activity in pituitary cells using radioimmunoassays or FRET-based sensors .

- MAPK : Perform Western blotting for phosphorylated p38 in PACAP-38-treated cells (e.g., intestinal smooth muscle cells ).

Q. How to validate PACAP-38 antibody specificity for quantitative studies?

- Methodology :

- Epitope Mapping : Confirm antibody binding to PACAP-38 (28-38) using peptide arrays or ELISA with overlapping fragments .

- Cross-Validation : Compare results across multiple antibodies (e.g., ab216627 vs. ab216589) and orthogonal methods (e.g., mass spectrometry) .

Q. What methods quantify PACAP-38 release in biofluids (e.g., hypophysial portal blood)?

- Methodology : Extract PACAP-38 using reverse-phase HPLC followed by radioimmunoassay (RIA). PACAP-38 (1-38) is the dominant form in portal blood, requiring stringent sample handling to prevent degradation .

- Key Considerations : Spike synthetic PACAP-38 (28-38) as an internal standard to control for recovery rates .

Data Contradiction Analysis

Q. Why do studies report conflicting roles for PACAP-38 in neutrophil activation?

- Resolution : Discrepancies arise from model-specific factors. For example:

- Inhibition : PACAP-38 (100 nM) reduces neutrophil chemotaxis in zebrafish .

- Activation : In mammals, PACAP-38 upregulates CD11b/CD66b surface markers, suggesting context-dependent roles .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.